“4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine” is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds. TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds.
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block.
Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine.
Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests. To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine.
Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds.
Synthesis Analysis
While the provided literature does not offer a specific synthesis protocol for 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine itself, it is identified as a key intermediate in the synthesis of more complex molecules. For example, it serves as a starting material for the synthesis of various pyrazolo[3,4-b]pyridine-linked sulfonamide derivatives []. This suggests that its synthesis likely involves established methods for constructing the pyrazolo[3,4-b]pyridine core followed by selective introduction of the substituents.
Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. [] It demonstrates potent anti-inflammatory activity in vitro and in vivo, inhibiting tumor necrosis factor-α production and pulmonary neutrophilia. [] Importantly, EPPA-1 exhibits a significantly improved therapeutic index compared to earlier generation PDE4 inhibitors like rolipram, roflumilast, and cilomilast. This improvement is attributed to its reduced emetogenicity (tendency to cause nausea and vomiting). []
Relevance: While EPPA-1 belongs to the pyrazolo[3,4-b]pyridine class like 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, it possesses a distinct substitution pattern. The key difference lies in the presence of a complex substituent at the 4-position of the pyrazolo[3,4-b]pyridine core in EPPA-1, contrasting with the methyl group at the 4-position of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. This structural divergence likely contributes to their different pharmacological profiles, particularly in terms of PDE4 inhibitory activity and emetogenicity. []
methanone
Compound Description: This compound represents a derivative within the pyrazolo[3,4-b]pyridine class. [] Its crystal structure has been elucidated, revealing key structural features such as a gauche conformation of the thiophene ring and the presence of both intermolecular and intramolecular hydrogen bonds. []
Compound Description: This compound represents a tetrahydro-1H-pyrazolo[3,4-b]pyridine derivative synthesized through a microwave-assisted reaction. [] The structure exhibits a distorted pyrazolo[3,4-b]pyridine system and engages in intermolecular hydrogen bonding, contributing to its crystal packing. []
Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporating a thieno[2,3-d]pyrimidine moiety. [] It was synthesized efficiently using FeCl3-SiO2 as a catalyst. []
Relevance: This compound, while containing the pyrazolo[3,4-b]pyridine core found in 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, is considerably more complex. It features a fused chromenone ring system and a thieno[2,3-d]pyrimidine substituent. [] This highlights the potential for incorporating the pyrazolo[3,4-b]pyridine scaffold into diverse, polycyclic frameworks.
4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d) and 4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16e / TAS-116)
Compound Description: 16d and 16e (TAS-116) represent a novel series of heat shock protein 90 (HSP90) inhibitors. [] They were developed through structure-activity relationship (SAR) studies based on an initial hit compound with a 4-(4-(quinolin-3-yl)-1H-indol-1-yl)benzamide structure. [] TAS-116 (16e) demonstrates selectivity for HSP90α and HSP90β and displays oral bioavailability in mice, exhibiting potent antitumor effects in vivo. []
Relevance: Both compounds, while containing the pyrazolo[3,4-b]pyridine unit, are structurally distinct from 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. They feature a complex substituent at the 1-position, including a benzamide moiety, an imidazole ring, and a pyrazole ring. [] This underscores the versatility of the pyrazolo[3,4-b]pyridine scaffold for developing potent and selective inhibitors. []
Compound Description: PF470 is a highly potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). [] It emerged from an extensive SAR optimization campaign focused on enhancing potency, physicochemical properties, and pharmacokinetic profiles. [] PF470 demonstrated robust efficacy in a preclinical Parkinson's disease model, alleviating l-DOPA-induced dyskinesia. []
4-Aminoantipyrine (AAP) and 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (PP)
Compound Description: AAP and PP are investigated for their corrosion inhibition properties on mild steel in acidic environments. [] AAP exhibits superior inhibition efficiency compared to PP, attributed to its stronger adsorption onto the steel surface. []
Relevance: 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (PP) shares the core pyrazolo[3,4-b]pyridine structure with 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. The key distinction lies in the substitution pattern: PP has methyl groups at positions 4 and 6, whereas the target compound has a methyl group at position 4 and a trifluoromethyl group at position 6. []
Compound Description: HMBPP is a novel pyrazolo[3,4-b]pyridine derivative synthesized via a ring-opening and ring-closure reaction sequence. [] The compound's structure, characterized by various spectroscopic methods, reveals a benzofuran moiety attached to the pyrazolo[3,4-b]pyridine core. [] Theoretical calculations provide insights into its electronic properties, reactivity, and stability. []
Compound Description: This class of compounds represents pyrazolo-bridged quinolone scaffolds, recognized as important building blocks in medicinal chemistry. [] A series of derivatives were synthesized using a one-pot, three-component reaction under green reaction conditions. [] Biological evaluation revealed promising cytotoxic activity against HeLa and DU145 cancer cell lines, with compound 4d exhibiting significant potency. []
Relevance: While structurally distinct from 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, the phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones share a key structural motif: a pyrazole ring directly attached to the pyrazolopyridine core. [] This shared feature suggests a potential for exploring similar synthetic strategies and biological activities within the broader pyrazolopyridine family. []
Compound Description: This series of compounds, featuring a 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine core linked to various sulfonamide moieties, were designed and synthesized as potential antibacterial and antioxidant agents. [] Notably, compounds 8a, 8c, 8d, and 8i exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacterial strains. [] Several derivatives also displayed promising antioxidant properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.